molecular formula C12H9ClFNO2 B13666504 Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

Cat. No.: B13666504
M. Wt: 253.65 g/mol
InChI Key: XAWPKRRNNOOVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate typically involves the reaction of 3-chloro-7-fluoroisoquinoline with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 3-chloro-7-fluoroisoquinoline-4-carboxylic acid .

Scientific Research Applications

Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 3-chloro-7-fluoroquinoline-4-carboxylate
  • Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

Molecular Formula

C12H9ClFNO2

Molecular Weight

253.65 g/mol

IUPAC Name

ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-4-3-8(14)5-7(9)6-15-11(10)13/h3-6H,2H2,1H3

InChI Key

XAWPKRRNNOOVHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.